2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine
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Overview
Description
2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine is an organic compound with the molecular formula C12H14O2 It belongs to the class of benzo[1,3]dioxines, which are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is typically mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature and yields the desired benzo[1,3]dioxine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzo[1,3]dioxine derivatives.
Scientific Research Applications
2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of materials with unique properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog with a similar dioxine ring structure but lacking the vinyl and dimethyl substituents.
2,2-Dimethyl-1,3-benzodioxole: Similar to 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine but without the vinyl group.
Uniqueness
This compound is unique due to the presence of both dimethyl and vinyl substituents, which can influence its chemical reactivity and potential applications. These structural features may impart distinct properties compared to its analogs, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
5-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-9-6-5-7-11-10(9)8-13-12(2,3)14-11/h4-7H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPQBLFUXUKEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(C=CC=C2O1)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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